1-Ethoxy-3,5-dimethylbenzene

Description

Contextualization within Aromatic Ether Chemistry and Its Research Significance

Aromatic ethers are a class of organic compounds that have received considerable attention in chemical research due to their versatility and wide-ranging applications. numberanalytics.com These molecules, defined by an ether linkage to an aromatic ring, possess unique properties and reactivity. solubilityofthings.comnumberanalytics.com They are fundamental intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and fragrances. chembk.comnumberanalytics.comnumberanalytics.com The ether functional group significantly influences the reactivity of the aromatic ring; the oxygen atom's lone pairs of electrons are electron-donating, which can activate the ring towards electrophilic substitution reactions. numberanalytics.com

The study of aromatic ether reactions is diverse and crucial for synthesizing a wide array of compounds. numberanalytics.com Key reactions include the cleavage of the carbon-oxygen bond, which is a useful method for producing phenols and other aromatic compounds. numberanalytics.com The stability of the aryl ether bond presents a unique challenge, and much research has been dedicated to developing efficient methods for its cleavage, such as in the modification of lignin, a natural polymer rich in aromatic ether linkages. rsc.org The field is continuously evolving, with ongoing research focused on developing novel synthetic methods and expanding the applications of these valuable compounds. numberanalytics.com

Overview of the Current Research Landscape for Substituted Benzene (B151609) Derivatives

Substituted benzene derivatives are foundational to numerous industrial processes and serve as essential building blocks in organic chemistry. ijcrt.orgstudysmarter.co.uk The broad utility of these compounds in materials science, pharmaceuticals, and electronics underscores the significance of ongoing research in this area. ijcrt.org A major focus of current research is the design and synthesis of benzene derivatives with precisely tailored properties. ijcrt.org By strategically introducing various functional groups as substituents, scientists can manipulate the electronic and steric characteristics of the benzene ring to achieve desired outcomes, such as enhanced thermal stability or specific biological activity. ijcrt.org

The synthesis of polysubstituted benzenes, particularly those with specific substitution patterns like the 1,3,5-trisubstituted arrangement, remains a challenging yet important goal in organic chemistry. nih.gov Researchers are actively developing robust and efficient synthetic methods, including novel catalytic strategies, to access these complex structures. nih.gov Furthermore, there is a growing trend towards sustainability, with increasing focus on developing bio-based benzene derivatives and more environmentally friendly production processes to meet regulatory demands and consumer preferences. markwideresearch.com The market for benzene and its derivatives is substantial, driven by high demand across the automotive, construction, packaging, and pharmaceutical industries. markwideresearch.com

Importance of the 1-Ethoxy-3,5-dimethylbenzene Structural Motif in Organic Chemistry

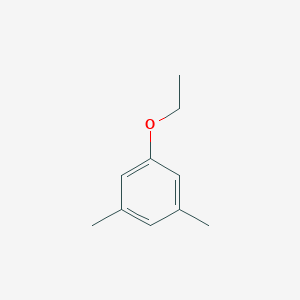

The this compound structural motif is significant due to the specific combination of its substituents, which confers unique reactivity and makes it a valuable intermediate in organic synthesis. chembk.com The ethoxy group (–OCH₂CH₃) is an activating, electron-donating group. It increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution. This activating nature is crucial for facilitating reactions on the aromatic core.

The two methyl groups (–CH₃) at the 3 and 5 positions also contribute to the ring's electron density through an inductive effect. ijcrt.org More importantly, their placement provides a distinct steric environment. They flank the positions ortho and para to the ethoxy group, sterically hindering some approaches while directing incoming electrophiles to the remaining open positions (C2, C4, and C6). This interplay of electronic activation from the ethoxy group and steric guidance from the meta-positioned methyl groups makes this compound a useful building block for synthesizing complex, highly substituted aromatic compounds with a controlled substitution pattern. ijcrt.org Its structure allows it to serve as a precursor in the synthesis of various fine chemicals, including potential dyes, flavors, and pharmaceutical compounds. chembk.com

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRDAUECUCSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399684 | |

| Record name | 3,5-Dimethylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-49-3 | |

| Record name | 3,5-Dimethylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3,5-XYLYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Ethoxy 3,5 Dimethylbenzene

Retrosynthetic Analysis for 1-Ethoxy-3,5-dimethylbenzene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves mentally breaking down a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

Strategic Disconnections and Identification of Key Synthons

The most logical retrosynthetic disconnection for this compound is at the ether linkage (C-O bond). This disconnection can be approached in two primary ways, leading to two sets of synthons—idealized fragments that may not be stable on their own but represent the reactive species in a synthesis.

Disconnection 1: Cleavage of the bond between the aromatic ring and the oxygen atom.

This generates an arylium cation synthon and an ethoxide anion synthon.

Disconnection 2: Cleavage of the bond between the oxygen atom and the ethyl group.

This leads to a 3,5-dimethylphenoxide anion synthon and an ethyl cation synthon.

These synthons correspond to tangible chemical reagents that can be used in the forward synthesis.

Elucidation of Potential Precursor Molecules

Based on the identified synthons, several potential precursor molecules can be proposed. The choice of precursors often dictates the specific synthetic route to be employed.

| Disconnection Pathway | Synthon 1 | Synthon 2 | Precursor Molecule 1 | Precursor Molecule 2 |

| Aryl-Oxygen Bond | Arylium Cation | Ethoxide Anion | 1-Halo-3,5-dimethylbenzene (e.g., 1-bromo-3,5-dimethylbenzene) | Ethanol or Sodium Ethoxide |

| Oxygen-Ethyl Bond | 3,5-Dimethylphenoxide Anion | Ethyl Cation | 3,5-Dimethylphenol (B42653) | Ethyl Halide (e.g., Iodoethane, Bromoethane) |

Application of Computational Tools in Retrosynthetic Pathway Design

Modern organic synthesis is increasingly supported by computational tools that can predict and design synthetic routes. byjus.com These platforms utilize vast databases of chemical reactions and employ artificial intelligence and machine learning algorithms to identify the most efficient and practical synthetic pathways. byjus.com For a molecule like this compound, these tools can analyze numerous disconnection strategies, evaluate the feasibility of reactions based on known chemical principles, and suggest optimal starting materials and reaction conditions. This computational approach accelerates the research and development process by minimizing trial-and-error experimentation. byjus.com

Direct Synthesis Approaches to this compound

The forward synthesis of this compound is primarily achieved through the formation of the aryl ether bond.

Aryl Ether Formation Methodologies

The most common and practical method for synthesizing aryl ethers like this compound is the Williamson ether synthesis, which involves a nucleophilic substitution reaction.

A well-established method for forming the ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an alkyl halide in an SN2 reaction. For the synthesis of this compound, 3,5-dimethylphenol is treated with a base (such as sodium hydride or potassium carbonate) to generate the 3,5-dimethylphenoxide ion. This is followed by the addition of an ethyl halide, such as ethyl iodide or ethyl bromide, to form the final product.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis stands as a cornerstone in the formation of ethers, offering a reliable and versatile method for the preparation of this compound. This nucleophilic substitution reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, the key precursors are the sodium or potassium salt of 3,5-dimethylphenol (3,5-dimethylphenoxide) and an ethyl halide, such as ethyl iodide or ethyl bromide.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile and attacks the electrophilic carbon of the ethyl halide, leading to the displacement of the halide leaving group and the formation of the ether linkage. masterorganicchemistry.com The efficiency of this synthesis is contingent on the use of a primary alkyl halide, as secondary and tertiary halides are prone to undergo elimination reactions as a competing pathway. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being commonly employed to facilitate the reaction. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the 3,5-dimethylphenol, generating the requisite phenoxide in situ.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 3,5-Dimethylphenol | Ethyl tosylate | Potassium Carbonate | DMF (microwave) | 1,3-diethoxybenzene* | 95% |

| 4-Ethylphenol | Methyl iodide | Sodium Hydroxide | Water/Organic (Phase Transfer Catalyst) | 4-Methylanisole | Not specified |

*Note: The provided data for a similar reaction involving resorcinol and ethyl tosylate to form 1,3-diethoxybenzene suggests a high yield for this type of transformation under microwave conditions.

Alkylation Reactions (e.g., Electrophilic Alkylation on Related Aromatic Systems)

Alkylation reactions, particularly Friedel-Crafts alkylation, provide an alternative strategy for the synthesis of molecules structurally related to this compound. wikipedia.orgjk-sci.commt.comorganic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction involves the introduction of an alkyl group onto an aromatic ring. While direct Friedel-Crafts alkylation of benzene (B151609) or toluene with an ethylating agent can lead to a mixture of products, a more controlled approach would involve the alkylation of a pre-existing substituted benzene derivative.

For instance, the Friedel-Crafts alkylation of m-xylene (1,3-dimethylbenzene) could theoretically be employed to introduce an ethyl group, which could then be followed by functionalization to install the ethoxy group. However, a more direct approach would be the alkylation of 3,5-dimethylphenol. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation or a polarized complex from an alkyl halide (e.g., ethyl chloride or ethyl bromide). mt.comlibretexts.org This electrophile is then attacked by the electron-rich aromatic ring.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the alkylation. In the case of 3,5-dimethylphenol, the hydroxyl group is a strongly activating and ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. This would direct the incoming ethyl group to the positions ortho and para to the hydroxyl group.

| Aromatic Substrate | Alkylating Agent | Catalyst | Product(s) |

| Benzene | Alkyl Halide/Alkene | Lewis Acid (e.g., AlCl₃) | Alkylbenzene |

| m-Xylene | tert-Butyl Chloride | Ferric Chloride | 1,3-Dimethyl-5-tert-butylbenzene |

Advanced Synthetic Transformations Involving this compound and its Analogs

The presence of the activating ethoxy group and the two methyl groups on the aromatic ring of this compound makes it a versatile substrate for further functionalization through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The two methyl groups are also activating and ortho-, para-directing. The combined directing effects of these substituents will influence the regiochemical outcome of EAS reactions.

Functionalization via Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic compounds. In the case of this compound, the electron-donating nature of the ethoxy and methyl groups enhances the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles.

Halogenation Studies

Halogenation, the introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring, is a common and useful transformation. The reaction of this compound with a halogenating agent in the presence of a Lewis acid catalyst or under other activating conditions is expected to proceed readily.

Bromination: The bromination of activated aromatic compounds like phenols and their ethers is a well-established process. mdpi.comnih.govnih.govresearchgate.netacs.org For 3,5-dimethylphenol, a precursor to the target molecule, regioselective monobromination at the para position (position 4) can be achieved with high yield using potassium bromide and a layered double hydroxide catalyst. mdpi.com It is anticipated that this compound would undergo bromination at the positions ortho and para to the strongly activating ethoxy group. Given that the para position is already substituted with a methyl group, bromination is expected to occur at the ortho positions (positions 2 and 6).

| Substrate | Brominating Agent | Catalyst/Conditions | Product | Yield |

| 3,5-Dimethylphenol | KBr | ZnAl–BrO₃⁻–LDHs | 4-Bromo-3,5-dimethylphenol | 90% mdpi.com |

| Phenols | PIDA–AlBr₃ | Dichloromethane, 80 °C | Brominated phenols | Good to excellent yields nih.gov |

Chlorination: Similar to bromination, chlorination of this compound would introduce a chlorine atom onto the aromatic ring. The reaction is typically carried out using a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.org The directing effects of the ethoxy and methyl groups would again favor substitution at the ortho positions.

Nitration Reactions

Nitration, the introduction of a nitro group (-NO₂) onto the aromatic ring, is a fundamental electrophilic aromatic substitution reaction. libretexts.orglearncbse.in The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

The electron-rich nature of the this compound ring makes it highly reactive towards nitration. The ethoxy group is a strong ortho-, para-director, and the methyl groups are also ortho-, para-directing. Therefore, the nitro group is expected to be introduced at the positions ortho to the ethoxy group (positions 2 and 6).

| Aromatic Substrate | Nitrating Agent | Conditions | Product(s) |

| Benzene | HNO₃ / H₂SO₄ | - | Nitrobenzene |

| Anisole (B1667542) | HNO₃ / Acetic Anhydride | - | Mixture of o-nitroanisole and p-nitroanisole |

Sulfonation Processes

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. libretexts.orgchemistrysteps.comresearchgate.netechemi.com This reaction is typically performed using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). libretexts.orgchemistrysteps.com The electrophile in this reaction is believed to be SO₃ or protonated SO₃.

The sulfonation of this compound is expected to be facile due to the activating nature of the substituents. The directing effects of the ethoxy and methyl groups will favor the introduction of the sulfonic acid group at the ortho positions relative to the ethoxy group. An important characteristic of sulfonation is its reversibility, which can be exploited in synthetic strategies. libretexts.orgchemistrysteps.com

| Aromatic Substrate | Sulfonating Agent | Product |

| Benzene | Fuming H₂SO₄ | Benzenesulfonic acid |

| 1,3-Dimethoxybenzene | SO₃ in Nitromethane | 1,3-Dimethoxybenzene-4-sulfonic acid researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-O, C-N, and C-S Bond Formation

Metal-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for the formation of various chemical bonds. For the synthesis and functionalization of this compound, palladium- and copper-based catalytic systems are of particular importance.

Palladium-Catalyzed C(sp²)–H Arylation and Related Transformations

Palladium-catalyzed direct C-H arylation offers an efficient method for the synthesis of complex aryl-substituted thiophenes. While direct arylation of this compound itself is not extensively documented in readily available literature, the principles can be inferred from studies on similar substrates. For instance, the palladium-catalyzed direct arylation of 3-substituted thiophenes can be regioselectively controlled. Typically, the C2 position of a 3-substituted thiophene is more reactive towards arylation. However, the use of sterically hindered aryl bromides can direct the arylation to the less reactive C5 position nih.gov. This suggests that by selecting appropriate arylating agents and reaction conditions, regioselective C-H functionalization of the aromatic ring of this compound could be achievable.

A general challenge in the direct arylation of 3-substituted thiophenes is controlling the regioselectivity between the C2 and C5 positions, often resulting in a mixture of products nih.gov. Research has shown that with certain substrates like 3-formylthiophene, the choice of a protective group can influence the arylation site, with the acetal directing the reaction to the C5 position researchgate.net. These findings highlight the nuanced control required in palladium-catalyzed C-H activation and suggest that similar strategies could be applied to functionalize this compound.

| Catalyst System | Substrate Type | Regioselectivity | Reference |

| Pd(OAc)₂ | 3-Substituted Thiophenes | C2 or C5, depending on aryl bromide | nih.gov |

| Pd(OAc)₂/dppb | 3-Formylthiophene | C2-arylated | researchgate.net |

| Pd(OAc)₂/dppb | 3-Formylthiophene diethyl acetal | C5-arylated | researchgate.net |

Copper-Catalyzed Amination, Oxygenation, and Sulfuration Protocols

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical approach to the formation of C-O bonds in aryl ethers. The synthesis of compounds structurally related to this compound, such as 1-Ethoxy-3-methylbenzene, can be achieved through the copper-promoted reaction of an aryl halide with an alkoxide . Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands like diamines, which can facilitate the reaction under milder conditions than the traditionally harsh requirements of high temperatures and stoichiometric copper .

Copper catalysis is also central to C-N bond formation. The arylation of various amines, including those with bulky adamantane substituents, with aryl halides can be effectively catalyzed by copper iodide, often in the presence of a suitable ligand mdpi.com. These reactions are typically conducted in solvents like DMF or DMSO at elevated temperatures mdpi.com. While specific examples with this compound as a substrate are not prevalent, the extensive research on copper-catalyzed amination of other aryl halides, such as 1-iodo-3,5-dimethylbenzene (B1203722), demonstrates the broad applicability of this methodology for creating C-N bonds with a similarly substituted aromatic core .

| Reaction Type | Catalyst | Reactants | General Conditions | Reference |

| Ullmann Condensation (C-O) | CuI | Aryl halide, Alkoxide | High temperature, Polar solvent | |

| Amination (C-N) | CuI/Ligand | Aryl halide, Amine | 110-140 °C, DMF or DMSO | mdpi.com |

| N-arylation (C-N) | CuI | 1-Iodo-3,5-dimethylbenzene, Imidazole | Not specified | |

| Amination (C-N) | CuBr | 1-Iodo-3,5-dimethylbenzene, Allylamine | Not specified | |

| Thioetherification (C-S) | Copper | 1-Iodo-3,5-dimethylbenzene, Thiophenol | Not specified |

Photoredox Catalysis in Conjugation with Metal Catalysis

Visible light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the activation of small molecules through single electron transfer processes youtube.com. This approach can be coupled with metal catalysis to achieve novel transformations. For instance, photoredox catalysts can mediate reactions like trifluoromethylation, carbonylation, and direct C-H amination youtube.com. While direct application to this compound is not explicitly detailed, the principles of photoredox catalysis suggest potential for its functionalization. For example, electron-primed photoredox catalysis can generate potent reductants capable of reducing challenging substrates like chlorobenzene, which has a reduction potential beyond the reach of many traditional photoredox systems youtube.com. This indicates that C-H bonds on the aromatic ring of this compound or even the C-O bond could potentially be activated for further reactions under specific photoredox conditions.

Intermolecular Transthioetherification Involving Aryl Ethers

While direct intermolecular transthioetherification of this compound is not well-documented, related copper-catalyzed C-S bond formation reactions provide a basis for how such a transformation could be approached. The reaction of aryl halides, such as 1-iodo-3,5-dimethylbenzene, with thiophenol in the presence of a copper catalyst is a known method for synthesizing aryl thioethers . This suggests that under appropriate catalytic conditions, the C-O bond of an aryl ether like this compound could potentially be cleaved and replaced by a C-S bond, although this would likely require more forcing conditions than the corresponding reaction with an aryl halide.

Oxidation and Reduction Pathways of Aromatic Alkyl/Ether Compounds

The chemical modification of this compound can be achieved through oxidation of the methyl substituents or reduction of the aromatic ring.

The oxidation of alkylaromatics typically proceeds via a hydroperoxide intermediate at the benzylic position, which can then be converted to other functional groups researchgate.net. For instance, the oxidation of alkylbenzenes can lead to the formation of benzoic acids researchgate.net. In the case of this compound, the two methyl groups are susceptible to oxidation. The initial products of the oxidative treatment of similar alkyl-substituted aromatic compounds can include ring-cleavage products, such as dicarbonyls, depending on the oxidant and reaction conditions escholarship.org.

The reduction of the aromatic ring of this compound can be accomplished using the Birch reduction. This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source to convert arenes into 1,4-cyclohexadienes masterorganicchemistry.comwikipedia.orgpharmaguideline.commasterorganicchemistry.com. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy and methyl groups in this compound, direct the reduction in a predictable manner, leading to a specific 1,4-cyclohexadiene product masterorganicchemistry.commasterorganicchemistry.com.

| Transformation | Reagents | Expected Product | Reference |

| Oxidation | Varies (e.g., KMnO₄, O₂) | Benzoic acid derivatives, ring-cleavage products | researchgate.netescholarship.org |

| Birch Reduction | Na or Li, liquid NH₃, Alcohol | 1,4-Cyclohexadiene derivative | masterorganicchemistry.comwikipedia.orgpharmaguideline.commasterorganicchemistry.com |

Mechanistic Investigations of 1 Ethoxy 3,5 Dimethylbenzene Reactions

Detailed Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and 1-ethoxy-3,5-dimethylbenzene presents an interesting case due to its specific substitution pattern. The interplay between the electron-donating ethoxy group and the two meta-positioned methyl groups significantly influences the reaction's course. The general mechanism proceeds through a two-step process involving the initial attack of an electrophile to form a resonance-stabilized carbocation, known as a benzenonium ion or sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org

Formation and Stabilization of Benzenonium Ion Intermediates

The substituents on the benzene (B151609) ring play a critical role in stabilizing this positively charged intermediate. Both the ethoxy group (-OEt) and the methyl groups (-CH3) are electron-donating groups, which help to delocalize the positive charge of the benzenonium ion through resonance and inductive effects, respectively.

The ethoxy group, with its lone pair of electrons on the oxygen atom, can donate electron density directly to the ring via the resonance effect. This is particularly effective when the electrophile attacks at the ortho or para positions relative to the ethoxy group. The resonance structures show that the positive charge can be delocalized onto the oxygen atom, which is a highly stabilizing contribution. The methyl groups, while not as powerful as the ethoxy group, also contribute to stabilization through an inductive effect, pushing electron density into the ring and helping to disperse the positive charge.

Regioselectivity Determinants and Substituent Directing Effects

The positions at which an electrophile will attack the benzene ring are determined by the directing effects of the existing substituents. The ethoxy group is a strong activating group and an ortho-, para-director. The two methyl groups are also activating and ortho-, para-directors. In this compound, this leads to a specific pattern of reactivity.

The positions ortho to the ethoxy group (C2 and C6) and the position para to it (C4) are all activated. The methyl groups at C3 and C5 further activate the ring. The directing effects of the substituents are additive. The ethoxy group strongly directs incoming electrophiles to the ortho and para positions. The methyl groups at positions 3 and 5 direct to their respective ortho (C2, C4, C6) and para (not applicable in this case) positions.

Therefore, the most activated positions on the ring are C2, C4, and C6. The C2 and C6 positions are ortho to the ethoxy group and ortho to a methyl group. The C4 position is para to the ethoxy group and ortho to both methyl groups. This makes the C4 position particularly electron-rich and often the primary site of electrophilic attack due to the combined directing influence of all three substituents. Steric hindrance can also play a role, potentially disfavoring attack at the more crowded ortho positions (C2 and C6) in favor of the para position (C4).

Influence of Solvent Polarity and Lewis Acid Catalysis on Reaction Pathways

The reaction conditions, including the choice of solvent and the use of a catalyst, can significantly influence the pathway of electrophilic aromatic substitution reactions.

Solvent Polarity: The polarity of the solvent can affect the rates of EAS reactions. chemrxiv.org Polar solvents can stabilize the charged intermediate benzenonium ion, potentially lowering the activation energy of the first step. However, the interaction between the solvent and the Lewis acid catalyst must also be considered. Strongly coordinating solvents can compete with the electrophile for the Lewis acid, which may reduce the catalyst's effectiveness. chemrxiv.org For instance, in Friedel-Crafts alkylation, a common EAS reaction, the choice of solvent is critical to the success of the reaction.

Lewis Acid Catalysis: Many electrophilic aromatic substitution reactions require a Lewis acid catalyst to generate a sufficiently strong electrophile. minia.edu.eglkouniv.ac.in For example, in the halogenation of benzene, a Lewis acid like iron(III) bromide (FeBr3) is used to polarize the bromine molecule, making it more electrophilic. minia.edu.eg Similarly, in Friedel-Crafts alkylation and acylation, a Lewis acid such as aluminum chloride (AlCl3) is essential for generating the carbocation or acylium ion electrophile. lkouniv.ac.in

The strength of the Lewis acid can impact the reaction rate and, in some cases, the regioselectivity. Different Lewis acids can have varying degrees of interaction with the substrate and the electrophile, which can alter the reaction's energy profile.

Catalytic Reaction Mechanisms and Catalytic Cycles

Beyond classical electrophilic aromatic substitution, this compound can participate in various transition metal-catalyzed reactions. These reactions often offer high efficiency and selectivity.

Elucidation of Palladium-Catalyzed Reaction Cycles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While specific studies on this compound are not extensively detailed in the provided results, the general mechanisms of palladium catalysis can be applied. A common catalytic cycle for a cross-coupling reaction, such as the Suzuki or Heck reaction, typically involves three main steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. libretexts.org

In a hypothetical Suzuki coupling involving an iodo-substituted derivative of this compound, the catalytic cycle would likely proceed as follows:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2-iodo-1-ethoxy-3,5-dimethylbenzene) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The ligands on the palladium catalyst play a crucial role in these cycles, influencing the catalyst's stability, reactivity, and the potential for side reactions. uni-muenchen.de

Mechanistic Insights into Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed processes for certain transformations. jscimedcentral.com These can include C-C, C-N, C-O, and C-S bond-forming reactions.

For instance, copper catalysts are utilized in the formation of C-C bonds with high efficiency. In some copper-catalyzed reactions involving radical intermediates, the mechanism might involve the generation of a carboradical, which is then trapped by the copper catalyst. Subsequent steps, such as reductive elimination, would then yield the final product. epfl.ch

Another example is the copper-catalyzed carboxylation of alkynes, where the mechanism can involve the insertion of carbon dioxide into a copper-nucleophile bond. researchgate.net While direct mechanistic studies on this compound in copper-catalyzed reactions were not found, the general principles of copper catalysis suggest that it could be a valuable substrate for such transformations, particularly for the synthesis of more complex derivatives.

Role of Specific Catalysts (e.g., ZSM-5 zeolite for related systems)

While specific catalytic studies on this compound are not extensively documented, the behavior of related aromatic ethers in the presence of catalysts like ZSM-5 zeolite provides significant mechanistic insights. ZSM-5 is a microporous aluminosilicate (B74896) zeolite characterized by a high silicon-to-aluminum ratio and strong Brønsted acidity. google.com Its catalytic activity stems from these acidic sites and its unique three-dimensional pore structure, which imparts shape selectivity, influencing which reactants can enter and which products can be formed. google.comsels-group.eu

In reactions involving aromatic compounds, ZSM-5 is a versatile catalyst. For instance, it is used in the acylation of aromatic ethers such as anisole (B1667542) and veratrole. google.com The reaction is believed to proceed via an electrophilic aromatic substitution mechanism, where the zeolite's acidic sites activate the acylating agent. Similarly, ZSM-5 catalyzes the alkylation of benzene with ethanol, where two primary mechanisms are proposed: a stepwise pathway involving a surface ethoxide species and a concerted pathway. nih.gov The pore structure of ZSM-5 is crucial for selectively producing aromatics while minimizing the formation of coke and other byproducts. sels-group.eu

The introduction of metals into the ZSM-5 framework can further tune its catalytic properties. Fe/ZSM-5, for example, is effective in the oxidation of benzene to phenol (B47542) using nitrous oxide as the oxidant. nih.gov The active sites are believed to be specific iron centers that decompose N₂O to create a surface oxygen species capable of oxidizing the aromatic ring. nih.gov Modifications with metals like Zr or Mg can alter the distribution of acid sites, which in turn affects catalytic activity and product selectivity in reactions such as the conversion of dimethyl ether to olefins. mdpi.com

Table 1: Examples of ZSM-5 Catalyzed Reactions on Aromatic Compounds

| Reaction Type | Aromatic Substrate | Reagent(s) | Catalyst System | Key Observation | Reference |

|---|---|---|---|---|---|

| Acylation | Anisole, Veratrole | Acylating agent (e.g., acetic anhydride) | Zeolite-Y, Zeolite-B, mordenite, ZSM-5 | Catalyzes Friedel-Crafts type acylation. | google.com |

| Alkylation | Benzene | Ethene or Ethanol | H-ZSM-5 | Proceeds via stepwise or concerted mechanisms involving surface intermediates. | nih.gov |

| Oxidation | Benzene | Nitrous Oxide (N₂O) | Fe/ZSM-5 | "α-oxygen" species formed at iron sites oxidizes benzene to phenol. | nih.gov |

| Aromatization | Methanol (B129727) | - | Ga/H-ZSM-5 | Converts methanol into valuable aromatic compounds like BTEX (Benzene, Toluene, Ethylbenzene, Xylenes). | acs.org |

Photochemical Reaction Mechanisms Relevant to Aromatic Ether Deprotection and Transformations

Photochemical reactions provide a powerful method for the transformation and deprotection of aromatic ethers, often proceeding through distinct mechanisms. A classic example relevant to compounds like this compound is the Photo-Claisen rearrangement. researchgate.netresearchgate.net This reaction typically involves the irradiation of a phenyl ether, leading to the formation of ortho- and para-substituted phenols. researchgate.net The accepted mechanism involves the initial homolytic cleavage of the ether's C-O bond upon photoexcitation. researchgate.netresearchgate.net This cleavage generates a singlet radical pair—a phenoxy radical and an alkyl radical—which are temporarily held together within a solvent cage. researchgate.net Subsequent in-cage recombination of these radicals at the ortho or para positions of the aromatic ring yields the final phenol products. researchgate.net

In addition to rearrangements, photochemical methods are widely used for the deprotection of functional groups. For instance, the 2-nitrobenzyl group is a common photolabile protecting group for alcohols and other molecules. nih.gov Studies on the photorelease of methanol from 2-nitrobenzyl methyl ether have identified multiple intermediates, including primary aci-nitro transients and cyclic derivatives, which precede the final release of the alcohol. nih.gov

However, not all photochemical reactions of aromatic ethers proceed via radical pathways. Mechanistic studies on the deprotection of 3',5'-dimethoxybenzoin esters suggest a heterolytic mechanism. nih.gov In this case, the singlet excited state undergoes heterolysis to form a carboxylate anion and an α-ketocation. nih.gov This highly reactive cation is then proposed to undergo further steps, such as electrocyclization, ultimately leading to the observed products. nih.gov The specific pathway—homolytic versus heterolytic cleavage—is influenced by the molecular structure and solvent conditions.

Table 2: Comparison of Photochemical Mechanisms for Aromatic Ether Transformations

| Reaction Type | Example System | Key Mechanistic Step | Primary Intermediate(s) | Typical Products | Reference |

|---|---|---|---|---|---|

| Photo-Claisen Rearrangement | Phenyl ethers | Homolytic C-O bond cleavage | Singlet radical pair in solvent cage | ortho- and para-Alkylphenols | researchgate.netresearchgate.net |

| Photochemical Deprotection | 2-Nitrobenzyl methyl ether | Intramolecular hydrogen transfer | Aci-nitro transients, cyclic hemiacetals | 2-Nitrosocarbonyl compound, released alcohol | nih.gov |

| Photochemical Deprotection | 3',5'-Dimethoxybenzoin esters | Heterolytic C-O bond cleavage | α-Ketocation and carboxylate anion | Benzofuran derivative, released acid | nih.gov |

Unraveling Radical Reaction Pathways and Intermediates

Radical intermediates are central to many transformations of aromatic ethers, particularly under photochemical or high-temperature conditions. beilstein-journals.org The generation of these open-shelled species opens up unique reaction pathways not typically seen in ionic chemistry. researchgate.net

As discussed in the context of the Photo-Claisen reaction, the primary photochemical event for an aromatic ether like this compound is often the homolysis of the C(aryl)-O(ether) bond. researchgate.netresearchgate.net This cleavage produces a 3,5-dimethylphenoxy radical and an ethyl radical. The stability of these radicals is a key factor in their subsequent reactions. Aromatic phenoxy radicals are stabilized by resonance, delocalizing the unpaired electron over the benzene ring. Alkyl radicals, like the ethyl radical, are stabilized by hyperconjugation. libretexts.org

Once formed, these radical intermediates can follow several pathways:

In-cage Recombination: The radical pair can recombine within the solvent cage before they diffuse apart, leading to rearrangement products (e.g., ortho- and para-ethyl-3,5-dimethylphenol). researchgate.net

Hydrogen Abstraction: Radicals that escape the solvent cage can abstract hydrogen atoms from solvent molecules or other species, leading to the formation of 3,5-dimethylphenol (B42653) and ethane. researchgate.net

Intramolecular Rearrangement: In more complex systems, radical centers can undergo intramolecular transposition, such as a 1,5-hydrogen transfer, which moves the radical center to a different position within the molecule, enabling further functionalization at a remote carbon atom. researchgate.net

Another important class of intermediates are radical cations, which can be formed from electron-rich aromatic ethers. semanticscholar.org These species, which bear both a positive charge and an unpaired electron, are key intermediates in certain oxidative and electrochemical reactions.

Table 3: Potential Radical Intermediates in Reactions of this compound

| Radical Intermediate | Structure | Formation Pathway | Potential Fate | Reference |

|---|---|---|---|---|

| 3,5-Dimethylphenoxy Radical | (CH₃)₂C₆H₃O• | Homolytic cleavage of the aryl-O bond | Recombination, Hydrogen abstraction | researchgate.netresearchgate.net |

| Ethyl Radical | CH₃CH₂• | Homolytic cleavage of the aryl-O bond | Recombination, Hydrogen abstraction | researchgate.netresearchgate.net |

| This compound Radical Cation | [(CH₃)₂C₆H₃OCH₂CH₃]•⁺ | Single-electron oxidation | Reaction with nucleophiles | semanticscholar.org |

Kinetic Studies and Reaction Dynamics of Transformations Involving this compound

Kinetic studies are essential for understanding reaction mechanisms, as they allow for the identification of rate-limiting steps and the quantification of energy barriers. While detailed kinetic data specifically for this compound are limited, analysis of related systems provides a framework for understanding its potential reaction dynamics.

Catalytic Reactions: In metal-catalyzed reactions, the rate-limiting step can be the initial activation of a substrate or a step within the catalytic cycle. For the hydrogenolysis of aryl ethers over noble metal catalysts, the cleavage of the C-O bond is often the rate-determining step. d-nb.info In some C-H activation/allylation reactions catalyzed by cobalt, the initial C-H bond cleavage is rate-limiting. ehu.es

Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions, which require an electron-poor aromatic ring, the initial addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex) is typically the rate-determining step. masterorganicchemistry.com The subsequent loss of the leaving group is fast as it restores the aromaticity of the ring. masterorganicchemistry.com

Photochemical Reactions: In multi-step photochemical processes, the initial photoexcitation is instantaneous, but the rate can be limited by a subsequent thermal step. In the deprotection of certain dimethoxybenzoin esters, the formation of the final product is slower than the generation of the key α-ketocation intermediate, indicating that a later deprotonation step is rate-limiting. nih.gov

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It represents the energy difference between the reactants and the highest energy transition state along the reaction pathway. Calculating or experimentally determining Ea values for each step allows for the construction of a reaction energy profile, which maps the energetic landscape of the transformation.

Table 4: Example Activation Energies for Reaction Steps in Aromatic Systems

| Reaction System | Reaction Step | Activation Energy (Ea) | Method | Reference |

|---|---|---|---|---|

| Benzene methylation in H-ZSM-5 | Deprotonation of Wheland intermediate | 47 kJ·mol⁻¹ | Computational (DFT) | nih.gov |

| Benzamide C-H allylation | C-H activation (rate-limiting) | 20.5 kcal·mol⁻¹ | Computational (DFT) | ehu.es |

| Ruthenium-catalyzed olefin hydrogenation | C-H reductive elimination | 6-12 kcal·mol⁻¹ | Computational (DFT) | acs.org |

| Simulated non-catalyzed reaction | Single-step reaction | 50.0 kJ·mol⁻¹ | Simulation for kinetic analysis | nih.gov |

Computational and Theoretical Chemistry of 1 Ethoxy 3,5 Dimethylbenzene

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to compute the properties of molecules. For 1-Ethoxy-3,5-dimethylbenzene, these methods are crucial for understanding its fundamental chemical nature.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. ufba.br For a flexible molecule like this compound, this process is combined with conformational analysis to explore the various spatial orientations (conformers) that arise from rotation around single bonds.

The key rotatable bonds in this compound are the C(aryl)-O bond and the O-C(ethyl) bond. The rotation around the C(aryl)-O bond determines the orientation of the ethoxy group relative to the plane of the benzene (B151609) ring. The orientation can be either planar (syn- or anti-periplanar) or non-planar (synclinal or anticlinal). The rotation of the ethyl group around the O-C(ethyl) bond further increases the number of possible conformers.

Computational methods, such as Density Functional Theory (DFT) or ab initio methods, are used to calculate the energy of each conformer. ufba.br The results of these calculations help identify the most stable conformer(s) and the energy barriers between them. For instance, the most stable conformer is typically one where steric hindrance between the ethoxy group and the methyl groups on the benzene ring is minimized. The ethoxy group is likely to lie in a plane nearly perpendicular to the benzene ring to avoid steric clashes.

Table 1: Representative Calculated Conformational Data for this compound (Note: This table is illustrative and represents typical data obtained from such calculations.)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 (Global Minimum) | ~90° | 0.00 | 75.2 |

| 2 | ~0° | 1.50 | 15.5 |

| 3 | ~180° | 2.10 | 9.3 |

The electronic structure of a molecule dictates its reactivity. wiley-vch.de Quantum chemical calculations provide detailed information about the distribution of electrons within this compound. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character. mjcce.org.mk The LUMO energy reflects its ability to accept electrons, indicating its electrophilic character. mjcce.org.mk The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the oxygen atom of the ethoxy group and the electron-rich aromatic ring contribute significantly to the HOMO. This suggests that the molecule is susceptible to attack by electrophiles. The two methyl groups and the ethoxy group are electron-donating, which increases the electron density of the benzene ring, making it more reactive towards electrophilic aromatic substitution than benzene itself.

Reactivity descriptors, such as the Parr functions, can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. These functions are derived from the conceptual Density Functional Theory (DFT) and help in understanding and rationalizing chemical reactivity. For instance, in an electrophilic substitution reaction, the Parr function would likely indicate that the positions ortho and para to the activating ethoxy group are the most reactive sites. However, since the para position is occupied by a methyl group and the ortho positions are sterically hindered, reactivity at the available ortho position (C2/C6) would be of key interest.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying molecules and characterizing their structure. acs.orgresearchgate.net Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. acs.org

By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. researchgate.net Comparing this predicted spectrum with an experimental one can help confirm the structure of the molecule and the assignment of the observed spectral bands. researchgate.net

Table 2: Predicted Dominant Vibrational Frequencies for this compound (Note: This table is illustrative and shows representative frequency ranges for key functional groups.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | Benzene Ring | 3100 - 3000 |

| C-H stretching (aliphatic) | -CH₃, -CH₂- | 3000 - 2850 |

| C=C stretching (aromatic) | Benzene Ring | 1600 - 1450 |

| C-O-C asymmetric stretching | Ether | 1270 - 1200 |

| C-O-C symmetric stretching | Ether | 1150 - 1085 |

| C-H out-of-plane bending | Benzene Ring | 900 - 675 |

Molecular Modeling and Simulations

Molecular modeling and simulations extend beyond static quantum chemical calculations to explore the dynamic behavior of molecules and the pathways of chemical reactions.

A potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. ufba.br For a chemical reaction, the PES shows the energy of the reactants, products, and all intermediate structures, including transition states.

Exploring the PES for this compound can reveal the different stable conformers (local minima) and the energy barriers (saddle points or transition states) that separate them. acs.org This exploration is crucial for understanding the molecule's flexibility and the feasibility of conformational changes at different temperatures. Methods like simulated annealing can be employed to search for the global minimum on the PES. ufba.br

Once a transition state for a chemical reaction has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.comq-chem.com The IRC method traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactants and products. researchgate.netmdpi.com This provides a detailed picture of the geometric changes that occur throughout the reaction.

For this compound, IRC calculations could be used to elucidate the mechanism of various reactions, such as electrophilic nitration or halogenation. The calculation would start from the transition state structure (e.g., the sigma complex or Wheland intermediate) and follow the reaction path forward to the product and backward to the reactant, confirming that the identified transition state correctly links the intended species. github.io This approach is fundamental to verifying reaction mechanisms predicted by computational chemistry. tudelft.nl

Computational Analysis of Solvent Effects on Reaction Energetics

Computational models are instrumental in understanding how solvents influence the energetics of reactions involving this compound. The choice of solvent can significantly alter reaction rates and outcomes by stabilizing or destabilizing reactants, transition states, and products to different extents.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk electrostatic effects of a solvent. researchgate.net For instance, in reactions like electrophilic aromatic substitution, a polar solvent can stabilize the charged intermediates, thereby lowering the activation energy and accelerating the reaction. The specific parameters for different solvents are crucial for accurate predictions. For example, the dielectric constant and other solvent descriptors are used to model the solvent environment. researchgate.net

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific solvent-solute interactions like hydrogen bonding are significant. However, these models are computationally more demanding. The selection of the appropriate computational method, such as Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X) and basis set (e.g., 6-311G(d,p)), is critical for obtaining reliable results on solvent effects. researchgate.net

Table 1: Solvent Properties for Computational Analysis

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, Debye) |

|---|---|---|

| Dichloromethane (DCM) | 8.93 | 1.60 |

| 1,4-Dioxane | 2.21 | 0.45 |

| Chloroform | 4.81 | 1.15 |

| Tetrahydrofuran (THF) | 7.52 | 1.75 |

This table presents a selection of solvents and their physical properties relevant to computational analysis of solvent effects. researchgate.netepfl.ch

Structure-Reactivity Relationship Analysis

Computational chemistry is a powerful tool for predicting the regioselectivity of electrophilic aromatic substitution (SEAr) reactions on this compound. The ethoxy group is a strong activating, ortho-, para-directing group, while the two methyl groups are also activating and ortho-, para-directing. In this molecule, the positions ortho to the ethoxy group (C2 and C6) and the position para to the ethoxy group (C4) are of interest.

The directing effects of the substituents are additive. The ethoxy group strongly directs to the C2, C4, and C6 positions. The methyl groups at C3 and C5 further activate the ring, particularly at the positions ortho and para to them. For the C2 position, it is ortho to the ethoxy group and ortho to the C3-methyl group. The C4 position is para to the ethoxy group and meta to both methyl groups. The C6 position is ortho to the ethoxy group and ortho to the C5-methyl group.

Computational methods can quantify the relative reactivity of these sites by calculating the energies of the corresponding Wheland intermediates (σ-complexes). nih.govacs.org The stability of these intermediates is a key factor in determining the major product. nih.gov The site with the most stable intermediate, corresponding to the lowest activation energy, will be the preferred site of attack. nih.gov For this compound, the positions ortho to the strongly activating ethoxy group (C2 and C6) are expected to be the most nucleophilic and thus the most likely sites for electrophilic attack. Steric hindrance from the ethoxy group and the adjacent methyl groups can also play a role, potentially favoring the C4 position, although electronic effects usually dominate. nih.gov

Table 2: Predicted Site-Selectivity for Electrophilic Aromatic Substitution

| Position of Attack | Directing Effect of Ethoxy Group | Directing Effect of Methyl Groups | Predicted Major Product(s) |

|---|---|---|---|

| C2 | Ortho (activating) | Ortho to C3-methyl | Yes |

| C4 | Para (activating) | Meta to both methyls | Possible |

| C6 | Ortho (activating) | Ortho to C5-methyl | Yes |

This table summarizes the directing effects influencing site-selectivity in electrophilic aromatic substitution on this compound.

The chemical reactivity of this compound is governed by the electronic effects of its substituents. The ethoxy group (-OEt) is a powerful activating group due to the +R (resonance) effect of the oxygen lone pair, which donates electron density to the aromatic ring. This effect outweighs its -I (inductive) effect. The two methyl groups (-CH3) are also activating groups, primarily through hyperconjugation and a weak +I effect.

Thermodynamic and Kinetic Predictions from Computational Models

Computational models, particularly those based on DFT, are widely used to calculate the activation energies (ΔG‡) and identify the structures of transition states for reactions involving this compound. acs.orgacs.org For an electrophilic aromatic substitution reaction, the reaction pathway involves the formation of a high-energy Wheland intermediate. acs.org

The process involves locating the transition state structure on the potential energy surface that connects the reactants (this compound and the electrophile) to the σ-complex. researchgate.net Frequency calculations are then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. acs.org The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. These calculations can be performed for different electrophiles and at different positions on the aromatic ring to predict both reactivity and regioselectivity. researchgate.net

Table 3: Example of Calculated Activation Energies for a Hypothetical Electrophilic Attack

| Position of Attack | Relative Activation Energy (kcal/mol) |

|---|---|

| C2/C6 | 0 (Reference) |

| C4 | +3.5 |

This is a hypothetical data table illustrating how computational results for activation energies might be presented. Lower activation energy indicates a faster reaction at that site.

The stability of reaction intermediates and products can be assessed computationally by calculating their Gibbs free energies of formation. acs.org In the context of electrophilic aromatic substitution on this compound, the primary intermediates are the Wheland σ-complexes. nih.govacs.org

By calculating the energies of the different possible σ-complexes (resulting from attack at the C2/C6 or C4 positions), their relative stabilities can be determined. The intermediate with the lowest energy is the most stable, and its formation is thermodynamically favored. acs.org The stability is influenced by how effectively the positive charge in the intermediate is delocalized by the substituents. The ethoxy and methyl groups are effective at stabilizing the positive charge through resonance and hyperconjugation, respectively.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Toluene |

| 1-bromo-3,5-dimethylbenzene |

| 3,5-dimethylphenol (B42653) |

| Ethyl chloroformate |

| Pyridine |

| Iodine |

| Hydrogen peroxide |

| Sodium hypochlorite |

| Sodium methoxide |

| Potassium tert-butoxide |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Potassium permanganate |

| Chromium trioxide |

| Sodium borohydride |

| Lithium aluminum hydride |

| 1-(Ethoxymethoxy)-3,5-dimethylbenzene |

| Boron trifluoride |

| Methyl nitrate |

| Nitromethane |

| Methyl iodide |

| 1,4-Dioxane |

| Chloroform |

| Tetrahydrofuran (THF) |

Analysis of Intermolecular Interactions (e.g., hydrogen bonding with solvents) of this compound

The behavior of this compound in solution is dictated by a variety of intermolecular interactions, which are influenced by the nature of the solvent. As a substituted alkoxybenzene, its interaction profile is characterized by the interplay between the ether oxygen's capacity to act as a hydrogen bond acceptor and the nonpolar, aromatic nature of the dimethyl-substituted benzene ring.

Interaction with Protic Solvents

Protic solvents, such as water and alcohols (e.g., methanol (B129727), ethanol), are defined by their ability to donate hydrogen bonds, typically possessing O-H or N-H bonds. masterorganicchemistry.com When this compound is solvated in a protic medium, two primary sites of interaction are considered: the lone pairs of the ether oxygen and the π-electron system of the aromatic ring.

Hydrogen Bonding with the Ether Oxygen (O-H···O): The oxygen atom of the ethoxy group is a primary site for hydrogen bonding with protic solvent molecules. The solvent's hydrogen atom acts as the hydrogen bond donor, interacting with the lone pair electrons of the ether oxygen. This type of interaction is a significant factor in the solvation of ethers. scirp.org Computational studies on analogous molecules, such as anisole (B1667542) and phenetole, confirm the formation of stable hydrogen-bonded complexes with protic solvents. researchgate.netnih.gov For this compound, a similar O-H···O hydrogen bond is expected to be a dominant feature of its interaction with solvents like water or methanol.

Hydrogen Bonding with the Aromatic Ring (O-H···π): The electron-rich π-system of the benzene ring can also act as a weak hydrogen bond acceptor. nih.gov This interaction, where the solvent's hydrogen atom points towards the face of the aromatic ring, is generally weaker than the conventional O-H···O hydrogen bond. nih.gov Studies on the anisole-methanol complex have shown that the structure with the hydrogen bond to the ether oxygen is more stable and predominant over the O-H···π structure. rsc.org The presence of electron-donating methyl groups on the benzene ring of this compound increases the electron density of the π-system, which could slightly enhance the favorability of O-H···π interactions compared to unsubstituted benzene, but the ether oxygen remains the more potent hydrogen bond acceptor.

Interaction with Aprotic Solvents

Aprotic solvents lack O-H or N-H bonds and are therefore incapable of donating hydrogen bonds. masterorganicchemistry.com This category includes polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as nonpolar solvents like hexane (B92381) and toluene.

Dipole-Dipole Interactions: In polar aprotic solvents, the primary intermolecular force with this compound, which possesses a small dipole moment, would be dipole-dipole interactions. The negative end of the solvent's dipole will be attracted to the regions of partial positive charge on the solute and vice-versa.

Van der Waals Forces (Dispersion Forces): In nonpolar aprotic solvents, the dominant intermolecular forces are London dispersion forces. core.ac.uk As this compound is a relatively nonpolar molecule, it is expected to be readily soluble in nonpolar solvents due to favorable dispersion force interactions. solubilityofthings.com Its structural analog, m-xylene, is miscible with many organic solvents. wikipedia.org

Theoretical Interaction Energy Analysis

While direct experimental or computational data for this compound is not available in the reviewed literature, we can estimate the nature of its interactions based on studies of similar, simpler molecules. The following table provides a theoretical representation of expected interaction energies and bond characteristics for this compound with representative protic and aprotic solvents, derived from principles established for analogous systems. scirp.orgnih.govrsc.org

| Solvent System | Primary Interaction Type | Expected Interaction Energy (kcal/mol) | Key Contributing Factors |

| Water (Protic) | O-H···O Hydrogen Bond | -4 to -6 | Strong hydrogen bond donation from water to the ether oxygen. |

| O-H···π Interaction | -1 to -3 | Weaker hydrogen bond to the aromatic π-system. nih.gov | |

| Methanol (Protic) | O-H···O Hydrogen Bond | -3 to -5 | Hydrogen bonding from methanol's hydroxyl group to the ether oxygen. rsc.org |

| Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | Dipole-Dipole | -2 to -4 | Interaction between the dipoles of the solute and the highly polar DMSO. |

| Hexane (Nonpolar Aprotic) | London Dispersion | Favorable | Strong dispersion forces due to the large nonpolar surface area of both molecules. |

Disclaimer: The data in this table are illustrative and based on theoretical principles and data from analogous compounds. They are not the result of direct computational or experimental studies on this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Ethoxy 3,5 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.

¹H NMR Chemical Shift and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of 1-Ethoxy-3,5-dimethylbenzene provides critical information about the electronic environment of the protons. The ethoxy group protons exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling with each other. The aromatic protons and the methyl groups on the benzene (B151609) ring also show distinct chemical shifts.

In a typical ¹H NMR spectrum, the aromatic protons appear as distinct signals. The proton at the C2 position and the two equivalent protons at the C4 and C6 positions of the benzene ring will have specific chemical shifts. The two methyl groups attached to the benzene ring at positions 3 and 5 are chemically equivalent and thus produce a single, more intense signal. The coupling constants (J-values), measured in Hertz (Hz), provide information about the connectivity of neighboring protons. For instance, the coupling between the cis-protons on a benzene ring typically falls within the range of 6-10 Hz. libretexts.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (C2, C6) | 6.5 - 6.7 | s | - |

| Ar-H (C4) | 6.5 - 6.7 | s | - |

| OCH₂CH₃ | 3.9 - 4.1 | q | ~7.0 |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

| OCH₂CH₃ | 1.3 - 1.5 | t | ~7.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Studies

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. Due to the molecule's symmetry, some carbon atoms are chemically equivalent. For this compound, one would expect to see signals for the two equivalent aromatic methyl carbons, the two equivalent aromatic carbons bearing the methyl groups (C3, C5), the two equivalent aromatic carbons ortho to the ethoxy group (C2, C6), the aromatic carbon attached to the ethoxy group (C1), the aromatic carbon para to the ethoxy group (C4), and the two carbons of the ethoxy group (OCH₂ and CH₃).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orgmagritek.com A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. libretexts.org This technique is invaluable for assigning the signals in the ¹³C NMR spectrum conclusively.

Table 2: ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| C1 (Ar-O) | ~159 | Quaternary (absent) |

| C3, C5 (Ar-C) | ~139 | Quaternary (absent) |

| C4 (Ar-CH) | ~115 | Positive |

| C2, C6 (Ar-CH) | ~109 | Positive |

| OCH₂CH₃ | ~63 | Negative |

| Ar-CH₃ | ~21 | Positive |

| OCH₂CH₃ | ~15 | Positive |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Application of Advanced 2D NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide unambiguous correlations between protons and carbons. sdsu.eduemerypharma.com

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edulibretexts.org This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). emerypharma.comlibretexts.org This is particularly useful for identifying quaternary carbons, which have no attached protons and are therefore not observed in an HSQC spectrum. emerypharma.com By observing correlations from nearby protons to a quaternary carbon, its position in the molecule can be definitively established. For example, the protons of the aromatic methyl groups would show HMBC correlations to the C3/C5 and C2/C4/C6 carbons.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule. libretexts.org For this compound (C₁₀H₁₄O), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (150.22 g/mol ). nih.gov

Key fragmentation pathways often involve the loss of stable neutral molecules or radicals. A common fragmentation for ethers is the alpha-cleavage, leading to the loss of an alkyl radical. Another prominent fragmentation would be the loss of an ethylene (B1197577) molecule (28 Da) from the ethoxy group via a McLafferty-type rearrangement, resulting in a radical cation of 3,5-dimethylphenol (B42653). The most abundant fragment ion in the spectrum is known as the base peak.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. doi.org This precision allows for the determination of the exact molecular formula of a compound. For this compound, the calculated exact mass is 150.1045 g/mol for the molecular formula C₁₀H₁₄O. nih.gov An HRMS measurement confirming this exact mass provides unequivocal evidence for the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Description |

|---|---|---|

| [C₁₀H₁₄O]⁺ | 150.1045 | Molecular Ion |

| [C₈H₁₀O]⁺ | 122.0732 | Loss of C₂H₄ (ethylene) |

| [C₈H₉O]⁺ | 121.0653 | Loss of C₂H₅ (ethyl radical) |

| [C₇H₇]⁺ | 91.0548 | Tropylium (B1234903) ion (rearrangement) |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC effectively separates the compound from a mixture based on its boiling point and polarity, with typical analyses performed on capillary columns like a DB-5MS. Following separation, the molecules are ionized, commonly through electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, the mass spectrum is predicted to show a prominent molecular ion peak ([M]⁺) at m/z 150, corresponding to its molecular weight. nih.gov The fragmentation pattern would include characteristic ions resulting from the loss of the ethyl group (m/z 121) and subsequent loss of carbon monoxide (m/z 93), as well as fragments corresponding to the xylenic structure. The base peak is often the tropylium ion or a related stable fragment. Quantification can be achieved by integrating the peak area of the total ion chromatogram (TIC) or of a specific, characteristic ion in selected ion monitoring (SIM) mode, which offers enhanced sensitivity.

Table 1: Predicted and Analogous GC-MS Fragmentation Data

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Retention Index (Non-polar column) |

|---|---|---|---|

| This compound | 150 (Predicted) | 121 ([M-C₂H₅]⁺), 93 ([M-C₂H₅-CO]⁺) | Not available |

| 1-Ethyl-3,5-dimethylbenzene (B1584817) | 134 nist.gov | 119 ([M-CH₃]⁺), 91 nist.gov | Not available |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and elucidating molecular structure by probing vibrational modes.

The IR spectrum of this compound is expected to display a combination of bands characteristic of an alkyl aryl ether and a 1,3,5-trisubstituted benzene ring. Analysis of related structures, such as 1,3-dimethylbenzene, provides a basis for these assignments. docbrown.info Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region. docbrown.info

Aliphatic C-H Stretching: Strong, sharp bands between 3000-2850 cm⁻¹ due to the methyl and ethoxy groups. docbrown.info

Aromatic C=C Stretching: Two to three bands of variable intensity in the 1625-1500 cm⁻¹ region, characteristic of the benzene ring. docbrown.info

Asymmetric C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage, typically found in the 1275-1200 cm⁻¹ range.

Symmetric C-O-C Stretching: A weaker band usually located around 1075-1020 cm⁻¹.

Out-of-Plane (OOP) C-H Bending: Strong bands in the 900-675 cm⁻¹ region, the positions of which are highly indicative of the 1,3,5-substitution pattern on the benzene ring.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric "breathing" mode of the benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. Water is a weak Raman scatterer, making the technique particularly useful for studying samples in aqueous solutions.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1625 - 1500 | Medium-Variable |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation. The benzene ring in this compound is the primary chromophore. The ethoxy (an auxochrome) and methyl groups (hyperconjugation effect) attached to the ring influence the position and intensity of the absorption bands.

The UV-Vis spectrum is expected to show two main absorption bands characteristic of substituted benzenes:

The E₂-band , a strong absorption typically occurring around 200-220 nm, arising from a π → π* transition.

The B-band , a weaker, structured absorption between 250-280 nm, corresponding to a symmetry-forbidden π → π* transition. nist.gov

The substitution by the electron-donating ethoxy and methyl groups is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in intensity) of these bands compared to unsubstituted benzene. While specific spectral data for this compound is not detailed in the searched literature, data for the related 1-ethyl-3,5-dimethylbenzene is available from the NIST Chemistry WebBook, which can serve as a close approximation. bldpharm.com The study of UV-Vis spectra is crucial for understanding the electronic properties and for quantitative analysis using the Beer-Lambert law.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives